molecular formula C17H18FNO3 B1445432 (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid CAS No. 1160513-60-9

(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid

Cat. No.: B1445432
CAS No.: 1160513-60-9
M. Wt: 303.33 g/mol
InChI Key: OMBVXGARDCQQMQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safinamide acid is a metabolite of safinamide, a drug primarily used as an add-on treatment for Parkinson’s disease. Safinamide acid is formed through the hydrolysis of safinamide and plays a crucial role in the pharmacokinetics of the parent compound. Safinamide itself is known for its multiple mechanisms of action, including the inhibition of monoamine oxidase B, modulation of calcium channels, and inhibition of glutamate release .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of safinamide acid involves the hydrolysis of safinamide. The principal step is mediated by amidases, which have not been fully identified. The hydrolysis reaction typically occurs under mild acidic or basic conditions, leading to the formation of safinamide acid .

Industrial Production Methods: Industrial production of safinamide acid follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and isolation of safinamide acid from its related impurities .

Types of Reactions:

    Oxidation: Safinamide acid can undergo oxidation reactions, leading to the formation of various metabolites.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: Safinamide acid can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include O-debenzylated safinamide and N-dealkylated amine, which are further oxidized to carboxylic acids .

Scientific Research Applications

Comparison with Similar Compounds

    Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: Similar to selegiline, it is a selective monoamine oxidase B inhibitor with neuroprotective properties.

Uniqueness of Safinamide Acid:

Safinamide acid stands out due to its multifaceted mechanisms of action and its potential therapeutic benefits in the treatment of Parkinson’s disease.

Properties

IUPAC Name

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVXGARDCQQMQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160513-60-9
Record name (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.